molecular formula C11H9F5OS B14052796 1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one

1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14052796
M. Wt: 284.25 g/mol
InChI Key: WTAIHTIWUHANTF-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C11H9F5OS It is characterized by the presence of both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propanone moiety

Preparation Methods

The synthesis of 1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring with the desired substituents is synthesized through a series of reactions, including halogenation and substitution reactions.

    Introduction of Difluoromethyl and Trifluoromethylthio Groups: These groups are introduced through nucleophilic substitution reactions using appropriate reagents such as difluoromethyl halides and trifluoromethylthiolating agents.

    Formation of the Propanone Moiety:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions

Major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids.

Scientific Research Applications

1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and trifluoromethylthio groups can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but with different positions of the substituents on the phenyl ring, leading to variations in its chemical and biological properties.

    1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one: Another closely related compound with slight differences in the substitution pattern, affecting its reactivity and applications.

Properties

Molecular Formula

C11H9F5OS

Molecular Weight

284.25 g/mol

IUPAC Name

1-[3-(difluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H9F5OS/c1-2-9(17)6-3-7(10(12)13)5-8(4-6)18-11(14,15)16/h3-5,10H,2H2,1H3

InChI Key

WTAIHTIWUHANTF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)C(F)F)SC(F)(F)F

Origin of Product

United States

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